![molecular formula C22H16BrN3O4S B2823305 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide CAS No. 474879-71-5](/img/structure/B2823305.png)
2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide
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Overview
Description
The compound “2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide” is a nitrogen-containing heterocyclic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C22H15N3O4S and a molecular weight of 417.447 .
Molecular Structure Analysis
The compound has a linear formula of C22H15N3O4S . The structure includes a dihydroquinazolinone (DHQ) core, a sulfanyl group attached to a 2-oxoethyl group, which is further connected to a 3-nitrophenyl group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 417.447 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Biological Activities
Field
Pharmaceutical and Medical Research
Application Summary
2,3-Dihydroquinazolin-4(1H)-ones are known for their wide range of biological activities. They are studied for their potential use in the development of various drugs .
Methods of Application
These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo methods .
Results or Outcomes
These compounds have shown antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Green Chemistry
Field
Chemistry and Environmental Science
Application Summary
2,3-Dihydroquinazolin-4(1H)-ones can be synthesized using green chemistry approaches, which aim to reduce the environmental impact of chemical processes .
Methods of Application
One such method involves the use of a magnetic EDTA-coated catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .
Results or Outcomes
The use of this catalyst has been shown to result in higher yields of 2,3-dihydroquinazolin-4(1H)-ones in less time, and the catalyst can be recovered and reused multiple times without loss of efficiency .
Material Science
Field
Application Summary
2,3-Dihydroquinazolin-4(1H)-ones can be used in the development of new materials with unique properties .
Methods of Application
These compounds can be incorporated into polymers or other materials to modify their properties .
Results or Outcomes
The incorporation of these compounds can result in materials with improved mechanical strength, thermal stability, or other desirable properties .
Organic Synthesis
Field
Application Summary
2,3-Dihydroquinazolin-4(1H)-ones can serve as building blocks in the synthesis of complex organic molecules .
Methods of Application
These compounds can be used in various organic reactions to construct new carbon-carbon or carbon-heteroatom bonds .
Results or Outcomes
The use of these compounds can lead to the efficient synthesis of complex organic molecules with diverse structures .
Safety And Hazards
Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Future Directions
The compound belongs to the class of nitrogen-containing heterocyclic compounds, which are a core structural component in various biologically active compounds . In the past decades, several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . The use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
properties
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUZEVHMKLQPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide |
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